2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-fluoro-4-methylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyrimidine core. Key structural attributes include:
- A benzyl(methyl)amino substituent at position 2 of the thiazolo-pyrimidine scaffold.
- A sulfanyl (thioether) linkage at position 7, connecting to an acetamide group.
Such compounds are typically explored for their kinase inhibitory activity, with structural modifications targeting selectivity and potency against specific enzymes (e.g., EGFR, VEGFR) .
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS2/c1-14-8-9-17(16(23)10-14)26-18(29)12-30-21-19-20(24-13-25-21)27-22(31-19)28(2)11-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMVHODDSLPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the thiazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thiourea, benzyl chloride, and various acylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-fluoro-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues in the Thiazolo/Triazolo-Pyrimidine Family
The compound N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (CAS: 863459-62-5) serves as a critical comparator . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Comparator Compound (863459-62-5) |
|---|---|---|
| Core structure | Thiazolo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine |
| Position 2 substituent | Benzyl(methyl)amino | 4-Methylphenyl (p-tolyl) |
| Position 7 linkage | Sulfanyl (thioether) to acetamide | Sulfanyl (thioether) to acetamide |
| Acetamide substituent | N-(2-fluoro-4-methylphenyl) | N-(4-fluorobenzyl) |
| Key functional groups | Fluorine (ortho), methyl (para) on phenyl ring | Fluorine (para) on benzyl, methyl (para) on aryl |
Key Differences and Implications
Core Heterocycle: The thiazolo core in the target compound contains a sulfur atom, whereas the comparator’s triazolo core includes a nitrogen-rich triazole ring. Triazolo derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazolo systems.
Position 2 Substituents: The benzyl(methyl)amino group in the target compound introduces a tertiary amine, which may enhance solubility via protonation at physiological pH. The comparator’s p-tolyl group (4-methylphenyl) is purely hydrophobic, likely improving membrane permeability but reducing water solubility.
The comparator’s 4-fluorobenzyl group positions fluorine para, allowing for unhindered dipole interactions with target proteins (e.g., kinase ATP-binding pockets).
Pharmacological and Physicochemical Properties
While direct experimental data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:
Table 2: Inferred Properties
| Property | Target Compound | Comparator Compound (863459-62-5) |
|---|---|---|
| logP (Predicted) | ~3.8 (moderate lipophilicity) | ~4.2 (higher lipophilicity due to p-tolyl) |
| Solubility | Moderate (tertiary amine enhances solubility) | Low (hydrophobic p-tolyl reduces aqueous solubility) |
| Metabolic Stability | Moderate (thiazolo core may undergo oxidation) | High (triazolo core resists oxidative metabolism) |
Q & A
Basic Research Questions
Q. What are the typical synthetic methodologies for preparing 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-fluoro-4-methylphenyl)acetamide?
- Methodology : Synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[4,5-d]pyrimidine core. Key steps include:
- Thioether linkage introduction : Coupling the sulfanyl group via nucleophilic substitution under reflux with solvents like DMF or dichloromethane .
- Acetamide functionalization : Reacting the intermediate with 2-fluoro-4-methylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Benzyl(methyl)amino substitution : Alkylation or reductive amination to introduce the benzyl(methyl)amino group at position 2 of the thiazolo-pyrimidine ring .
- Purity Control : Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For unambiguous confirmation of the thiazolo-pyrimidine scaffold and substituent orientations (if crystalline) .
Q. What are the standard solubility and stability profiles for this compound?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Exact solubility data should be determined experimentally due to variability in substituent effects .
- Stability : Sensitive to light and moisture. Store at -20°C under inert atmosphere. Stability in biological buffers (e.g., PBS) requires pH adjustment and short-term use .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root Causes : Variability in assay conditions (e.g., cell line selection, incubation time) or impurities in synthesized batches .
- Mitigation Strategies :
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition + cell viability assays) .
- Batch Reproducibility : Ensure purity >95% via HPLC and NMR. Use standardized protocols for IC50 determination .
Q. What strategies optimize reaction yields during the synthesis of the thiazolo-pyrimidine core?
- Key Parameters :
- Catalyst Selection : Triethylamine or DBU for deprotonation in cyclization steps .
- Temperature Control : Maintain 60–80°C for thiazole ring closure to avoid side reactions .
- Solvent Optimization : DMF or acetonitrile for improved solubility of intermediates .
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) .
Q. How does the electronic nature of substituents influence the compound’s binding affinity to biological targets?
- Structure-Activity Relationship (SAR) Insights :
- Benzyl(methyl)amino Group : Enhances lipophilicity and membrane permeability, critical for intracellular targets .
- 2-Fluoro-4-methylphenyl Moiety : Electron-withdrawing fluorine improves target selectivity via hydrogen bonding .
- Computational Modeling : DFT calculations or molecular docking to predict substituent effects on binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
